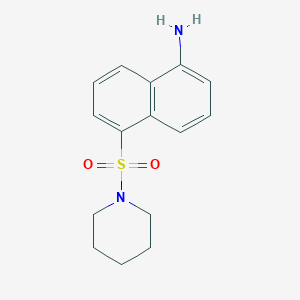
5-Piperidin-1-ylsulfonylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Piperidin-1-ylsulfonylnaphthalen-1-amine is a compound that features a piperidine ring attached to a naphthalene moiety via a sulfonyl linkage. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The naphthalene ring is a polycyclic aromatic hydrocarbon, known for its stability and presence in many chemical compounds.
Vorbereitungsmethoden
The synthesis of 5-Piperidin-1-ylsulfonylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the sulfonylation of naphthalene followed by the introduction of the piperidine group. The reaction conditions often include the use of a sulfonyl chloride reagent and a base to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve multi-step synthesis processes, including purification and isolation steps to ensure the desired product’s purity and yield .
Analyse Chemischer Reaktionen
5-Piperidin-1-ylsulfonylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or naphthalene moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
5-Piperidin-1-ylsulfonylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Piperidin-1-ylsulfonylnaphthalen-1-amine involves its interaction with specific molecular targets. The piperidine moiety can interact with biological receptors, while the naphthalene ring can intercalate with DNA or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the compound’s concentration .
Vergleich Mit ähnlichen Verbindungen
5-Piperidin-1-ylsulfonylnaphthalen-1-amine can be compared with other piperidine-containing compounds, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: A compound with antimicrobial and anticancer activities.
Berberine: Known for its antimicrobial and antidiabetic properties.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5-piperidin-1-ylsulfonylnaphthalen-1-amine |
InChI |
InChI=1S/C15H18N2O2S/c16-14-8-4-7-13-12(14)6-5-9-15(13)20(18,19)17-10-2-1-3-11-17/h4-9H,1-3,10-11,16H2 |
InChI-Schlüssel |
CPNHVLGXXUPGIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



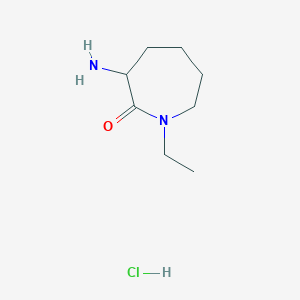

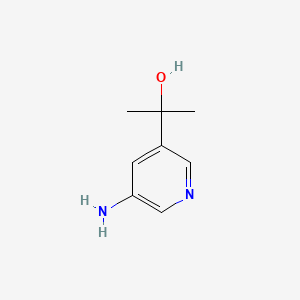
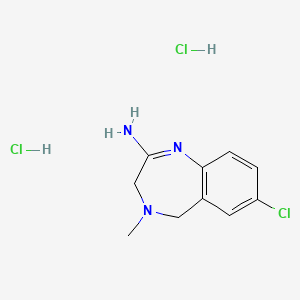


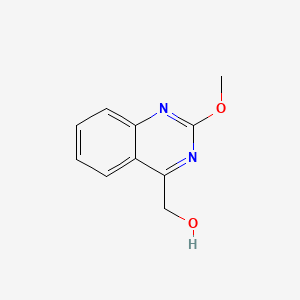
![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
![(3R)-4-[tert-butyl(diphenyl)silyl]oxy-2,3-dimethylbutan-2-ol](/img/structure/B13895949.png)
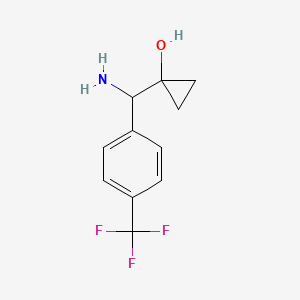
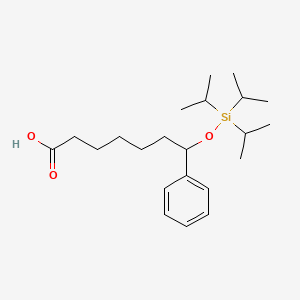
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
